molecular formula C9H12BrN B1268057 2-Bromo-4-isopropylaniline CAS No. 51605-97-1

2-Bromo-4-isopropylaniline

Cat. No. B1268057
CAS RN: 51605-97-1
M. Wt: 214.1 g/mol
InChI Key: WEMDUNBELVTSRP-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

A mixture of 99 g (0.73 mol) of 4-isopropylaniline (Acros) and 300 ml of acetic acid was refluxed for 1 h; then, 75 g of acetic anhydride was added dropwise while vigorously stirring. The resulting solution was cooled to 50° C., and 37.4 ml of bromine was added dropwise, while vigorously stirring, over ca. 30 min. Then, 370 ml of 12 M HCl was added and this mixture was refluxed until a precipitate was formed. This precipitate was separated, washed with 2×150 ml of methyl-tert-butyl ether, and dried in vacuum. A mixture of the solid obtained and a solution of 112 g of KOH in 300 ml of water was stirred at 50-60° C. for 1 h. The organic layer was separated, and the aqueous layer was extracted with 2×150 ml of methyl-tert-butyl ether. The combined extract was dried over K2CO3 and evaporated to dryness. Fractional distillation gave the title product, b.p. 107-111° C./3 mm Hg. Yield 83.7 g (77%) of yellowish oil.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
370 mL
Type
reactant
Reaction Step Four
Name
Quantity
112 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C(OC(=O)C)(=O)C.[Br:18]Br.Cl.[OH-].[K+]>O.C(O)(=O)C>[Br:18][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:10]=[CH:9][C:7]=1[NH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
37.4 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
370 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
while vigorously stirring, over ca. 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was refluxed until a precipitate
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
This precipitate was separated
WASH
Type
WASH
Details
washed with 2×150 ml of methyl-tert-butyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum
ADDITION
Type
ADDITION
Details
A mixture of the solid
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×150 ml of methyl-tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=CC(=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.